molecular formula C11H13IO2 B009207 2,5-diethyl-4-iodo-benzoic Acid CAS No. 100127-56-8

2,5-diethyl-4-iodo-benzoic Acid

Cat. No.: B009207
CAS No.: 100127-56-8
M. Wt: 304.12 g/mol
InChI Key: YQENDNXSQYKVOQ-UHFFFAOYSA-N
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Description

2,5-Diethyl-4-iodo-benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two ethyl groups and one iodine atom attached to the benzene ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diethyl-4-iodo-benzoic acid typically involves the iodination of 2,5-diethylbenzoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Diethyl-4-iodo-benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives, or reduced to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Oxidation: Benzoic acid derivatives with higher oxidation states.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Coupling: Biaryl or alkyl-aryl compounds.

Scientific Research Applications

2,5-Diethyl-4-iodo-benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2,5-diethyl-4-iodo-benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in binding interactions, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diethylbenzoic Acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    4-Iodobenzoic Acid: Does not have the ethyl groups, affecting its steric and electronic properties.

    2,5-Dimethyl-4-iodo-benzoic Acid: Similar structure but with methyl groups instead of ethyl groups, influencing its reactivity and solubility.

Uniqueness

2,5-Diethyl-4-iodo-benzoic acid is unique due to the combination of ethyl groups and an iodine atom on the benzene ring, providing a distinct set of chemical properties. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

2,5-diethyl-4-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO2/c1-3-7-6-10(12)8(4-2)5-9(7)11(13)14/h5-6H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQENDNXSQYKVOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1I)CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460653
Record name 2,5-diethyl-4-iodo-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100127-56-8
Record name 2,5-diethyl-4-iodo-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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